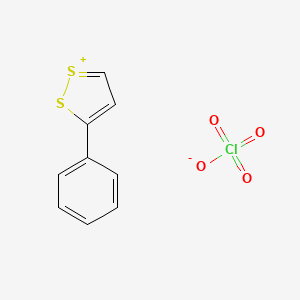
3-Phenyl-1,2-dithiol-1-ium perchlorate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-Phenyl-1,2-dithiol-1-ium perchlorate is a chemical compound known for its unique structure and properties. It belongs to the class of 1,2-dithiolium salts, which are characterized by a five-membered ring containing two sulfur atoms and a positively charged nitrogen atom. The phenyl group attached to the ring adds to its stability and reactivity. This compound is often used in various chemical reactions and has significant applications in scientific research.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-Phenyl-1,2-dithiol-1-ium perchlorate typically involves the reaction of phenylacetylene with sulfur monochloride (S2Cl2) in the presence of a base such as triethylamine. The reaction proceeds through the formation of an intermediate, which is then treated with perchloric acid to yield the final product. The reaction conditions usually involve:
Temperature: Room temperature to 50°C
Solvent: Dichloromethane or chloroform
Reaction Time: 2-4 hours
Industrial Production Methods
While the laboratory synthesis of this compound is well-documented, industrial production methods are less common. scaling up the reaction would involve similar conditions with adjustments for larger volumes and enhanced safety measures due to the use of perchloric acid and sulfur monochloride.
Analyse Chemischer Reaktionen
Types of Reactions
3-Phenyl-1,2-dithiol-1-ium perchlorate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can lead to the formation of thiols or disulfides.
Substitution: The phenyl group can undergo electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) in an organic solvent.
Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) in anhydrous ether.
Substitution: Electrophiles such as bromine or iodine in the presence of a Lewis acid catalyst.
Major Products
Oxidation: Phenylsulfoxide or phenylsulfone.
Reduction: Phenylthiol or diphenyl disulfide.
Substitution: Bromophenyl or iodophenyl derivatives.
Wissenschaftliche Forschungsanwendungen
3-Phenyl-1,2-dithiol-1-ium perchlorate has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of other sulfur-containing compounds.
Biology: Investigated for its potential as an antimicrobial agent due to its ability to interact with biological molecules.
Medicine: Explored for its potential therapeutic properties, including anticancer and antiviral activities.
Industry: Utilized in the development of new materials, such as conductive polymers and advanced coatings.
Wirkmechanismus
The mechanism of action of 3-Phenyl-1,2-dithiol-1-ium perchlorate involves its interaction with various molecular targets. The compound can form covalent bonds with nucleophilic sites on proteins and enzymes, leading to the inhibition of their activity. This interaction is facilitated by the electrophilic nature of the dithiolium ring, which can react with thiol groups on cysteine residues in proteins. The phenyl group enhances the compound’s ability to penetrate cell membranes and reach intracellular targets.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,2-Dithiol-1-ium perchlorate: Lacks the phenyl group, resulting in different reactivity and stability.
3-Methyl-1,2-dithiol-1-ium perchlorate: Contains a methyl group instead of a phenyl group, leading to variations in its chemical properties.
3-Phenyl-1,2-dithiol-1-ium chloride: Similar structure but with a chloride counterion instead of perchlorate.
Uniqueness
3-Phenyl-1,2-dithiol-1-ium perchlorate is unique due to the presence of the phenyl group, which enhances its stability and reactivity compared to other 1,2-dithiolium salts. This makes it a valuable compound for various chemical reactions and scientific research applications.
Eigenschaften
CAS-Nummer |
10514-35-9 |
|---|---|
Molekularformel |
C9H7ClO4S2 |
Molekulargewicht |
278.7 g/mol |
IUPAC-Name |
3-phenyldithiol-1-ium;perchlorate |
InChI |
InChI=1S/C9H7S2.ClHO4/c1-2-4-8(5-3-1)9-6-7-10-11-9;2-1(3,4)5/h1-7H;(H,2,3,4,5)/q+1;/p-1 |
InChI-Schlüssel |
XTPOBDSBNKDSMX-UHFFFAOYSA-M |
Kanonische SMILES |
C1=CC=C(C=C1)C2=CC=[S+]S2.[O-]Cl(=O)(=O)=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


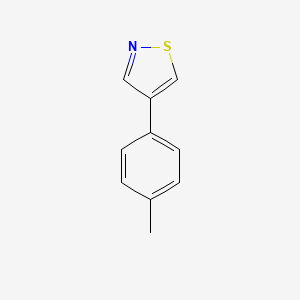
![4-{Bis[4-(dimethylamino)phenyl]methyl}-2-methoxyphenol](/img/structure/B14720894.png)
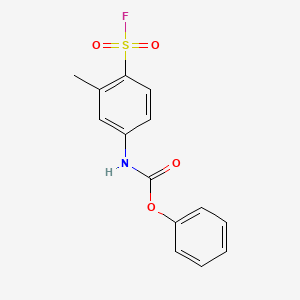
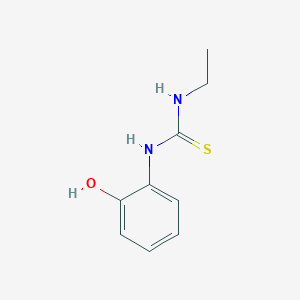
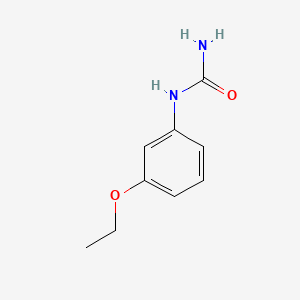
![4-methoxy-1-phenyltetracyclo[6.6.0.02,7.09,14]tetradeca-2(7),3,5,9,11,13-hexaene](/img/structure/B14720917.png)
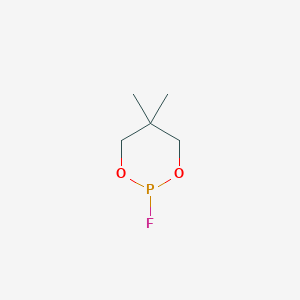
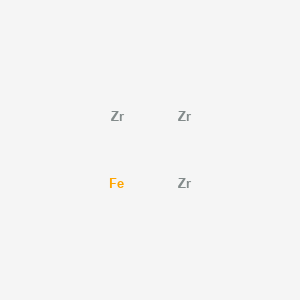

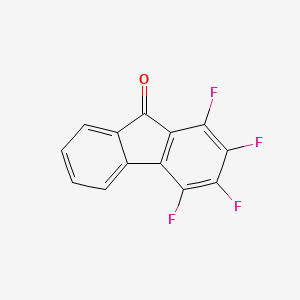
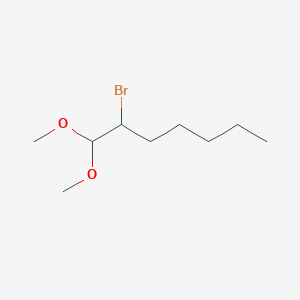
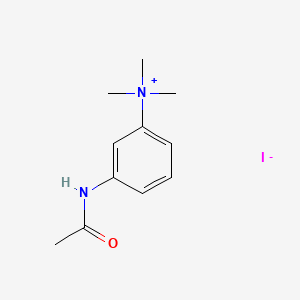
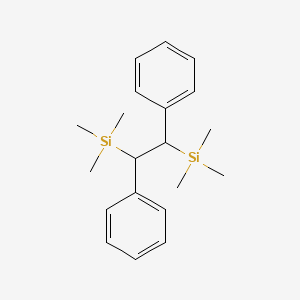
![2,4,6-Tris[(cyclohexylamino)methyl]phenol](/img/structure/B14720969.png)
